1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a piperazine ring. This compound is characterized by the presence of a brominated pyridine moiety and a propyl substituent on the piperazine ring. Its molecular formula is and it has a molecular weight of approximately 256.14 g/mol. The compound has garnered interest for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be classified under the category of pharmaceutical intermediates and biologically active compounds. It is often used in research settings to explore its effects on specific biological targets, particularly in the context of receptor modulation and neuropharmacology. The presence of bromine in the pyridine ring enhances its reactivity and potential biological activity.
The synthesis of 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine typically involves several key steps:
Optimized reaction conditions, including temperature control, choice of solvents, and catalysts, are crucial for maximizing yield and purity during industrial production .
The molecular structure of 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine can be represented as follows:
The compound's structure allows for various interactions with biological receptors due to its polar and non-polar regions.
These reactions highlight the versatility of 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine in synthetic organic chemistry.
The mechanism of action for 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine primarily involves its interaction with specific biological receptors. Research indicates that compounds with similar structures often act as agonists or antagonists at various neurotransmitter receptors, including dopamine and serotonin receptors.
The binding affinity and selectivity for these receptors can lead to significant pharmacological effects, such as modulation of neurotransmitter release or inhibition of inflammatory pathways .
These properties are essential for determining the handling and application methods in laboratory settings.
The exploration of this compound's biological activity continues to provide insights into its potential therapeutic applications across various fields of medicine and pharmacology .
Piperazine represents a privileged scaffold in medicinal chemistry due to its remarkable versatility in drug design and development. This six-membered heterocyclic ring containing two nitrogen atoms serves as a fundamental building block for numerous therapeutic agents across diverse pharmacological classes. The significance of piperazine derivatives stems from their favorable physicochemical properties, including water solubility imparted by basic nitrogen atoms, metabolic stability, and conformational flexibility that enables optimal target engagement [2] [6]. These characteristics allow medicinal chemists to fine-tune drug-like properties while maintaining potent biological activity [8].
The structural versatility of piperazine is evidenced by its presence in FDA-approved drugs spanning antipsychotics (e.g., aripiprazole), antidepressants (e.g., trazodone), antihistamines (e.g., cetirizine), and antimicrobial agents (e.g., ciprofloxacin). This broad therapeutic utility originates from the scaffold's ability to function as: (1) a linker that connects aromatic systems while maintaining optimal spatial orientation; (2) a solubility enhancer through salt formation at protonatable nitrogen centers; and (3) a hydrogen bond acceptor/donor that facilitates target binding interactions [6]. Recent advances have focused on optimizing piperazine-based compounds for improved blood-brain barrier penetration in CNS-targeting therapeutics and enhanced selectivity profiles to minimize off-target effects [8].
Table 1: Therapeutic Applications of Piperazine-Containing Compounds
| Therapeutic Area | Representative Compounds | Biological Targets | Key Structural Features |
|---|---|---|---|
| Oncology | Crizotinib derivatives | ALK/ROS1 kinases | 1-(Arylalkyl)piperazine with halogen substituents |
| CNS Disorders | Aripiprazole analogues | Dopamine D₂ receptors | Piperazine-aryl conjugation |
| Antimicrobials | Fluoroquinolone hybrids | DNA gyrase/topoisomerase | N-substituted piperazine at C7 position |
| Antidepressants | Vortioxetine derivatives | Serotonin receptors | Spirocyclic piperazine systems |
Research continues to explore novel piperazine configurations, including constrained analogs (e.g., piperazine-2-ones, fused bicyclic systems) that restrict conformational flexibility for enhanced selectivity [2]. The development of asymmetric synthesis methods for chiral piperazine derivatives has opened new avenues for stereoselective drug design, particularly in kinase inhibitors where spatial orientation critically determines target binding efficiency [8]. These innovations demonstrate how strategic manipulation of the piperazine nucleus addresses contemporary challenges in drug discovery, particularly the need for compounds that combine target potency with favorable ADME profiles [6].
Brominated pyridine derivatives constitute essential intermediates in pharmaceutical synthesis, serving as versatile building blocks for transition metal-catalyzed cross-coupling reactions. The 5-bromopyridin-2-yl moiety, in particular, offers strategic advantages in drug design due to its electronic configuration and steric profile. The electron-deficient nature of the pyridine ring combined with the bromine substituent at the meta-position creates a polarized system ideal for palladium-catalyzed transformations such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [5] [7]. This reactivity enables efficient diversification of the pyridine core, making brominated pyridines indispensable in structure-activity relationship (SAR) studies during lead optimization phases.
The 5-bromopyridine unit serves multiple functions in bioactive molecules: (1) as a hydrogen bond acceptor through its nitrogen atom; (2) as a hydrophobic domain that contributes to membrane permeability; and (3) as a metal-coordinating group in enzyme inhibition [7]. Structural analyses reveal that bromine at the C5 position minimally distorts the planar configuration of the pyridine ring while providing significant steric and electronic effects that influence target binding. For instance, in kinase inhibitors, 5-bromopyridine derivatives demonstrate enhanced selectivity profiles compared to their phenyl counterparts due to altered hydrogen bonding patterns with hinge region residues [5].
Table 2: Brominated Pyridine Derivatives in Pharmaceutical Synthesis
| Compound | CAS Number | Molecular Formula | Key Synthetic Applications | Pharmacological Role |
|---|---|---|---|---|
| 5-Bromopyrimidine | 4595-59-9 | C₄H₃BrN₂ | Nucleophilic displacement, metallation | Intermediate in kinase inhibitor synthesis |
| Methyl 5-bromopyridine-3-carboxylate | 29681-44-5 | C₇H₆BrNO₂ | Suzuki coupling, ester hydrolysis | Neurological agent precursor |
| 1-(5-Bromopyridin-2-yl)piperazine | N/A | C₉H₁₂BrN₃ | Buchwald-Hartwig amination | Serotonergic modulator intermediate |
| 5-Bromo-2-(chloromethyl)pyridine | 70258-18-3 | C₆H₅BrClN | Nucleophilic substitution | Antibacterial scaffold |
Safety considerations for brominated pyridine derivatives include appropriate handling due to potential skin/eye irritation (GHS Category 2 classifications) and respiratory system effects (STOT SE 3) [1] [5]. Storage typically requires controlled environments (0-8°C) to maintain stability, with protective equipment (N95 masks, gloves) recommended during manipulation [7]. These compounds generally exhibit good thermal stability but require protection from moisture to prevent decomposition, particularly for ester-functionalized derivatives like methyl 5-bromopyridine-3-carboxylate [7].
The hybrid structure 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine (CAS: 1333689-24-9) integrates complementary pharmacophoric elements that merit comprehensive investigation. The molecule features a propyl-substituted piperazine connected via a methylene bridge to a 5-bromopyridine ring, creating a conformationally flexible yet sterically defined architecture ideal for central nervous system (CNS) targets and anticancer applications [1] [9]. Its molecular formula (C₁₃H₂₀BrN₃) and weight (298.22 g/mol) align with Lipinski's rule parameters, suggesting favorable oral bioavailability potential [1] [8].
The propyl chain at the N4-position of piperazine introduces a lipophilic domain that may enhance blood-brain barrier penetration, while the bromopyridinyl moiety offers a versatile handle for structural diversification through cross-coupling chemistry [1] [4]. This strategic design potentially enables the compound to interact with diverse biological targets, including: (1) G-protein-coupled receptors (GPCRs) through the piperazine nitrogen lone pairs; (2) enzymes via the pyridine nitrogen coordination; and (3) protein-protein interaction interfaces through the hydrophobic bromine substituent [8] [9]. The methylene bridge (-CH₂-) between the pyridine and piperazine rings provides torsional flexibility that may facilitate optimal binding orientation in target pockets while maintaining sufficient rigidity to limit entropic penalties upon binding [6].
Table 3: Structural Features and Potential Applications of 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine
| Structural Element | Molecular Properties | Potential Biological Interactions | Therapeutic Implications |
|---|---|---|---|
| 4-Propylpiperazine | LogP enhancement (+1.2) | Hydrophobic pocket insertion | Enhanced CNS penetration |
| 5-Bromopyridin-2-yl | Hydrogen bond acceptor (N) | Enzyme active site coordination | Kinase inhibition potential |
| Methylene Bridge | Rotatable bond (torsional flexibility) | Conformational adaptation to targets | GPCR modulation versatility |
| Bromine Substituent | Heavy halogen (steric/electronic effects) | Halogen bonding with carbonyl groups | Improved binding affinity/selectivity |
Synthetic accessibility further enhances this compound's appeal as a lead structure. The synthesis typically involves nucleophilic displacement of 5-bromo-2-(chloromethyl)pyridine or Mitsunobu reaction between 5-bromopyridin-2-ylmethanol and N-propylpiperazine, followed by purification via column chromatography [1] [3]. Recent advances in continuous-flow chemistry have demonstrated efficient kilogram-scale production of similar bromopyridine-piperazine hybrids, supporting their viability as drug development starting points [9]. The bromine atom serves as a synthetic handle for late-stage diversification through transition metal-catalyzed cross-couplings, enabling efficient generation of analog libraries for SAR exploration without reengineering the core scaffold [4] [10].
Emerging research suggests that such bifunctional piperazine-bromopyridine hybrids may exhibit activity against cancer-related targets like tankyrase (TNKS1), where piperazine-containing inhibitors have demonstrated IC₅₀ values in the nanomolar range [4]. Additionally, their structural similarity to established nicotinic receptor modulators indicates potential for neurological applications, particularly in cognitive disorders where balanced solubility-permeability profiles are critical for efficacy [2] [6]. These multifaceted attributes position 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine as a compelling subject for further medicinal chemistry exploration.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: